
UDP-alpha-D-xylose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
UDP-alpha-D-xylose(2-) is dianion of UDP-alpha-D-xylose arising from deprotonation of both free diphosphate OH groups. It has a role as a human metabolite. It is a nucleotide-sugar oxoanion and an UDP-monosaccharide(2-). It is a conjugate base of an UDP-alpha-D-xylose.
Applications De Recherche Scientifique
1. Role in Glycan Synthesis
- UDP-alpha-D-xylose is crucial for the synthesis of glycan structures in animals, plants, fungi, and bacteria. It's especially abundant in plants and in the polysaccharide capsule of the pathogenic fungus Cryptococcus neoformans (Bar-Peled, Griffith, & Doering, 2001).
2. Biosynthesis in Plants
- In plants, UDP-alpha-D-xylose biosynthesis is mediated by UDP-glucuronic acid decarboxylase, which occurs in both soluble and membrane-bound forms. The Arabidopsis genome contains genes (AtUXS) encoding these isoforms (Harper & Bar-Peled, 2002).
3. Biosynthesis and Functional Diversity in Arabidopsis
- The biosynthesis of UDP-alpha-D-xylose in Arabidopsis thaliana is performed by multiple UDP-glucuronic acid decarboxylase isoforms, which are hypothesized to regulate specific xylosylation events in plant cells (Pattathil, Harper, & Bar-Peled, 2005).
4. Involvement in Bacterial Glycans
- UDP-alpha-D-xylose plays a role in the synthesis of bacterial glycans. It's involved in the formation of UDP-xylose as an intermediate in bacterial species, suggesting a broader prevalence of xylose in bacterial glycans than previously understood (Coyne, Fletcher, Reinap, & Comstock, 2011).
5. In Cotton Fiber Development
- In cotton (Gossypium), UDP-alpha-D-xylose is used as a substrate for producing non-cellulose materials in fibers. The presence of specific genes (GhUXS) in Gossypium species, involved in UDP-alpha-D-xylose synthesis, indicates its role in fiber development and quality (Pan, Wang, Liu, Zhang, & Ma, 2010).
6. Synthesis and Application in Glycoengineering
- Synthesis methods for UDP-alpha-D-xylose have been developed to facilitate its use in glycoengineering and glycan production, demonstrating its application in biotechnology and research (Wang, Greenway, Li, Wei, Polizzi, & Wang, 2018).
7. Impact on Xylan Biosynthesis in Plants
- The cytosolic UDP-glucuronic acid decarboxylases, including those converting UDP-glucuronic acid to UDP-alpha-D-xylose, have a significant role in xylan biosynthesis in plants, impacting the molecular weight of polysaccharides and saccharification efficiency (Kuang et al., 2016).
Propriétés
Formule moléculaire |
C14H20N2O16P2-2 |
|---|---|
Poids moléculaire |
534.26 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] phosphate |
InChI |
InChI=1S/C14H22N2O16P2/c17-5-3-28-13(11(22)8(5)19)31-34(26,27)32-33(24,25)29-4-6-9(20)10(21)12(30-6)16-2-1-7(18)15-14(16)23/h1-2,5-6,8-13,17,19-22H,3-4H2,(H,24,25)(H,26,27)(H,15,18,23)/p-2/t5-,6-,8+,9-,10-,11-,12-,13-/m1/s1 |
Clé InChI |
DQQDLYVHOTZLOR-OCIMBMBZSA-L |
SMILES isomérique |
C1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)O)O)O |
SMILES canonique |
C1C(C(C(C(O1)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



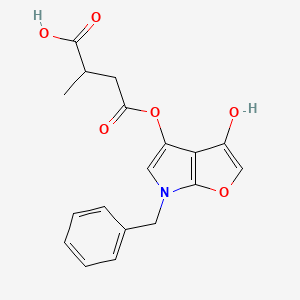
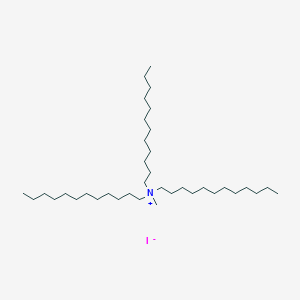
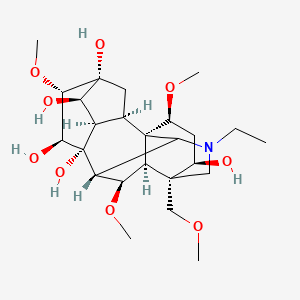
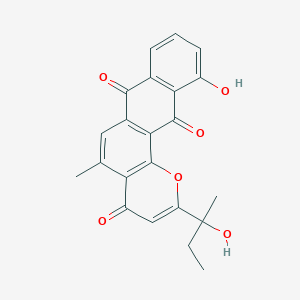

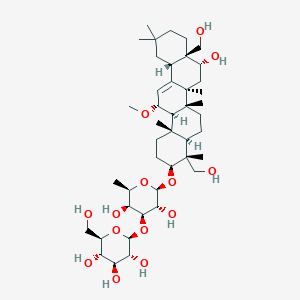
![6-Benzyl-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydropyrano[3,2-c]quinolin-5-one](/img/structure/B1258812.png)
![7-Azaspiro[3.5]nonane](/img/structure/B1258813.png)

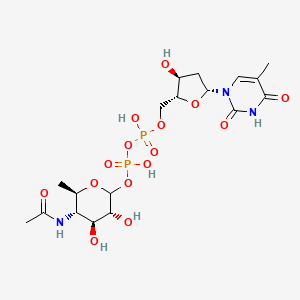
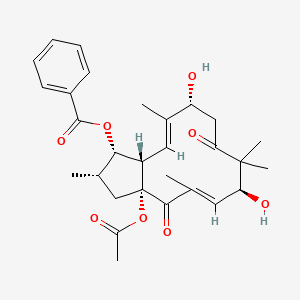
![1-O-[alpha-D-galactosyl-(1->2)-alpha-D-galactosyl]-N-hexacosanoylphytosphingosine](/img/structure/B1258821.png)

